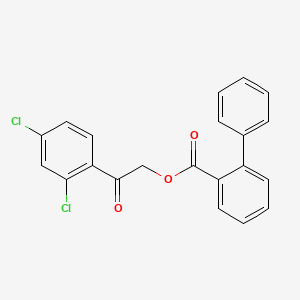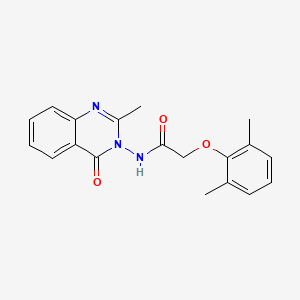![molecular formula C10H4F11NO2S B10876746 1-{[1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanyl}pyrrolidine-2,5-dione CAS No. 524934-37-0](/img/structure/B10876746.png)
1-{[1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanyl}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex fluorinated organic compound. It is characterized by the presence of multiple trifluoromethyl groups and a pyrrole ring, which contribute to its unique chemical properties. The compound’s structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using CF₃SO₂Na under mild conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The use of environmentally friendly and cost-effective reagents like CF₃SO₂Na is preferred to ensure sustainability and economic viability.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethylthiyl radicals.
Substitution: It can participate in substitution reactions, particularly involving the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include CF₃SO₂Na for trifluoromethylation and various oxidizing agents for oxidation reactions. Conditions typically involve mild temperatures and the use of solvents like hexafluoroisopropanol (HFIP) to enhance reaction efficiency .
Major Products
The major products formed from these reactions include trifluoromethylated derivatives and oxidized sulfur-containing compounds.
Applications De Recherche Scientifique
1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity . The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group with the target compound.
2-Bromo-3,3,3-Trifluoropropene: This compound is used in various synthetic reactions and also contains multiple fluorine atoms.
3-Trifluoromethyl-1,2,4-triazoles: These compounds are used in the synthesis of fluorinated organic molecules and have similar reactivity patterns.
Uniqueness
1-{[3,3,3-TRIFLUORO-1-(1,1,2,2,2-PENTAFLUOROETHYL)-2-(TRIFLUOROMETHYL)-1-PROPENYL]SULFANYL}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of multiple trifluoromethyl groups and a pyrrole ring, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
524934-37-0 |
|---|---|
Formule moléculaire |
C10H4F11NO2S |
Poids moléculaire |
411.19 g/mol |
Nom IUPAC |
1-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H4F11NO2S/c11-7(12,10(19,20)21)6(5(8(13,14)15)9(16,17)18)25-22-3(23)1-2-4(22)24/h1-2H2 |
Clé InChI |
YNQUWFFGBBKXLC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)SC(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B10876668.png)
![Naphthalen-1-yl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10876675.png)
![2-(4-methoxyphenyl)-N-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10876680.png)
![4-(Acetylamino)phenyl [3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetate](/img/structure/B10876682.png)
![N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10876683.png)
![Methyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B10876691.png)
![N-[N'-(4-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide](/img/structure/B10876703.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10876711.png)

![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B10876726.png)

![4-[4-(Benzyloxy)-3-methoxyphenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10876753.png)
![Methyl 6-[(4-methylphenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10876757.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octadecanehydrazide](/img/structure/B10876764.png)
